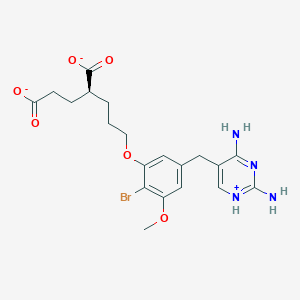

Brodimoprim-4,6-dicarboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H24BrN4O6- |

|---|---|

Molecular Weight |

496.3 g/mol |

IUPAC Name |

(2S)-2-[3-[2-bromo-5-[(2,4-diaminopyrimidin-1-ium-5-yl)methyl]-3-methoxyphenoxy]propyl]pentanedioate |

InChI |

InChI=1S/C20H25BrN4O6/c1-30-14-8-11(7-13-10-24-20(23)25-18(13)22)9-15(17(14)21)31-6-2-3-12(19(28)29)4-5-16(26)27/h8-10,12H,2-7H2,1H3,(H,26,27)(H,28,29)(H4,22,23,24,25)/p-1/t12-/m0/s1 |

InChI Key |

SZAVCZNFKJSWRN-LBPRGKRZSA-M |

Isomeric SMILES |

COC1=C(C(=CC(=C1)CC2=C[NH+]=C(N=C2N)N)OCCC[C@@H](CCC(=O)[O-])C(=O)[O-])Br |

Canonical SMILES |

COC1=C(C(=CC(=C1)CC2=C[NH+]=C(N=C2N)N)OCCCC(CCC(=O)[O-])C(=O)[O-])Br |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of Brodimoprim Analogs

Methodologies for Brodimoprim (B1667867) Backbone Modification

Brodimoprim is a structural analog of trimethoprim (B1683648), distinguished by the substitution of the 4-methoxy group on the benzyl (B1604629) ring with a bromine atom. wikipedia.org Modifications to the brodimoprim backbone are central to developing new analogs with improved properties. These modifications generally target the two primary components of the molecule: the 2,4-diaminopyrimidine (B92962) ring and the substituted benzyl ring.

The synthesis of brodimoprim itself offers insights into potential modification points. A common synthetic route begins with Dimethyl 2,6-dimethoxybenzene-1,4-dicarboxylate, which undergoes a series of reactions including amination, bromination via a Sandmeyer reaction, saponification, and reduction to form the key intermediate, 4-Bromo-3,5-dimethoxybenzaldehyde. wikipedia.org This aldehyde is then condensed with 3-Methoxypropionitrile, followed by cyclization with guanidine (B92328) to yield the final brodimoprim structure. wikipedia.org

Strategies for modifying the brodimoprim backbone can be categorized as follows:

Alterations to the Benzyl Ring: Modifications to the substituents on the phenyl ring can significantly impact binding affinity and selectivity. This can involve changing the position or nature of the halogen atom, or altering the methoxy (B1213986) groups. For instance, replacing or functionalizing one of the methoxy groups, as seen in the case of Brodimoprim-4,6-dicarboxylate, is a key strategy. rcsb.orgresearchgate.net

Modification of the Pyrimidine (B1678525) Moiety: The 2,4-diaminopyrimidine group is essential for binding to the active site of DHFR. While drastic changes are often detrimental, subtle modifications can fine-tune interactions.

Varying the Linker: The methylene (B1212753) bridge connecting the pyrimidine and benzyl rings can be altered in length or flexibility to optimize the orientation of the two ring systems within the enzyme's active site.

The overarching goal of these modifications is to enhance interactions with key amino acid residues in the DHFR active site, thereby increasing inhibitory potency and potentially overcoming resistance mechanisms that arise from mutations in the target enzyme. nih.gov

Rational Design Principles for this compound as a Dihydrofolate Reductase Ligand

The design of this compound is a prime example of structure-based drug design, a rational approach that leverages detailed knowledge of the three-dimensional structure of the target protein. nih.gov The primary goal was to create an analog of brodimoprim that binds significantly more tightly to bacterial DHFR, thereby enhancing its inhibitory activity. rcsb.orgresearchgate.net

The fundamental principle behind its design was to introduce new, strong interactions between the inhibitor and the enzyme. Brodimoprim itself is a potent inhibitor, but its affinity can be dramatically increased by adding functionalities that can form additional hydrogen or ionic bonds with specific residues in the DHFR active site. rcsb.org Researchers identified key amino acid residues in the active site of Lactobacillus casei DHFR, specifically Arginine 57 (Arg 57) and Histidine 28 (His 28), as potential targets for such enhanced interactions. rcsb.orgresearchgate.net

The design strategy involved appending a side chain to the brodimoprim scaffold that could reach and interact with these residues. A 4,6-dicarboxylic acid moiety was chosen for this purpose, attached to the 3'-position of the benzyl ring via an ether linkage. rcsb.org The rationale was that the negatively charged carboxylate groups would form strong, charge-mediated hydrogen bonds with the positively charged side chains of arginine and histidine. researchgate.netnih.gov This design proved highly successful, resulting in an inhibitor that binds approximately 1,000 times more tightly to L. casei DHFR than the parent brodimoprim compound. rcsb.orgresearchgate.net

| Design Principle | Implementation in this compound | Rationale |

| Structure-Based Design | Utilization of the 3D structure of L. casei DHFR. | To identify specific amino acid residues (Arg 57, His 28) for targeted interactions. rcsb.orgresearchgate.net |

| Affinity Enhancement | Introduction of a dicarboxylate side chain. | To create additional strong, charge-mediated bonds with the enzyme, increasing binding affinity. rcsb.orgnih.gov |

| Targeted Interaction | Positioning the carboxylate groups to interact with Arg 57 and His 28. | To anchor the inhibitor more securely in the active site, leading to enhanced inhibition. researchgate.net |

Strategic Incorporation of Carboxylate Moieties for Specific Enzyme Interactions

The incorporation of carboxylate groups is a well-established strategy in the design of DHFR inhibitors. This approach mimics the binding of the enzyme's natural substrate, dihydrofolate (DHF), which contains a glutamate (B1630785) portion that presents a carboxylate group for interaction with a highly conserved arginine residue within the active site. nih.govguidetopharmacology.org This interaction is crucial for anchoring the substrate correctly for the subsequent reduction reaction.

In the rational design of this compound, this principle was expertly applied. The dicarboxylic acid side chain was specifically designed to exploit electrostatic interactions with the positively charged side chains of Arg 57 and His 28 in L. casei DHFR. rcsb.orgresearchgate.net

Interaction with Arginine: The guanidinium (B1211019) group of arginine is positively charged at physiological pH and is an excellent hydrogen bond donor. The carboxylate groups of the inhibitor can form strong, charge-assisted hydrogen bonds (salt bridges) with this residue. This type of interaction is a recurring theme in DHFR inhibitor design, with the conserved arginine (Arg 57 in L. casei, Arg 70 in human DHFR) being a frequent target. researchgate.netnih.gov

Interaction with Histidine: The imidazole (B134444) side chain of histidine can be protonated, carrying a positive charge that allows for favorable electrostatic interactions with the negatively charged carboxylate groups. The proximity of the designed side chain to His 28 in the L. casei DHFR complex facilitates this interaction. researchgate.net

Nuclear Magnetic Resonance (NMR) studies and molecular modeling of the complex between this compound and L. casei DHFR have confirmed these interactions. The data show that the dicarboxylate group is indeed positioned to interact with the side chains of Arg 57 and His 28, validating the initial design hypothesis. rcsb.orgresearchgate.net This strategic placement results in a significantly more stable enzyme-inhibitor complex compared to that formed with brodimoprim alone.

Synthetic Routes to Key Intermediates of this compound

The synthesis of this compound requires the preparation of specific chemical intermediates that allow for the attachment of the dicarboxylate side chain to the brodimoprim core. The synthesis builds upon the established route for brodimoprim.

The synthesis of the parent brodimoprim scaffold typically involves the following key intermediate:

4-Bromo-3,5-dimethoxybenzaldehyde: This aldehyde is the precursor to the substituted benzyl portion of brodimoprim. It is formed from Dimethyl 2,6-dimethoxybenzene-1,4-dicarboxylate through a multi-step process. wikipedia.org

To synthesize this compound, a crucial modification is needed to introduce a point of attachment for the side chain. This involves the selective demethylation of one of the methoxy groups on the benzyl ring to yield a hydroxyl group.

A plausible key intermediate in the synthesis would therefore be:

5-[(4-Bromo-3-hydroxy-5-methoxyphenyl)methyl]pyrimidine-2,4-diamine: This intermediate possesses the core brodimoprim structure but with a free hydroxyl group at the 3-position of the phenyl ring. This hydroxyl group serves as the nucleophile for the subsequent etherification step.

The final step in forming the backbone of the target molecule involves the alkylation of this phenolic hydroxyl group. The IUPAC name, 2,4-diamino-5-[(4-bromo-3-{[(4S)-4,6-dicarboxylatohexyl]oxy}-5-methoxyphenyl)methyl]pyrimidin-1-ium, indicates the side chain is a dicarboxylatohexyl group. drugbank.com This suggests a synthetic route involving:

Alkylation: Reaction of the hydroxyl-containing brodimoprim intermediate with a suitable hexyl derivative bearing protected carboxylate groups (e.g., a di-ester of 6-bromohexanoic acid or a similar electrophile).

Deprotection: Removal of the protecting groups (e.g., via hydrolysis of the esters) to reveal the final dicarboxylic acid functionality.

| Intermediate | Structure | Role in Synthesis |

| Dimethyl 2,6-dimethoxybenzene-1,4-dicarboxylate | Starting material for the substituted benzaldehyde (B42025) ring. wikipedia.org | |

| 4-Bromo-3,5-dimethoxybenzaldehyde | Key aldehyde intermediate for condensation with the pyrimidine precursor. wikipedia.org | |

| 5-[(4-Bromo-3-hydroxy-5-methoxyphenyl)methyl]pyrimidine-2,4-diamine | Crucial intermediate with a free hydroxyl group for side-chain attachment. | |

| Protected Dicarboxyhexyl Halide | (e.g., Diethyl 6-bromo-adipate) | Alkylating agent to attach the side chain to the phenolic oxygen. |

Exploration of Advanced Derivatization Approaches for Dihydrofolate Reductase Inhibitors

The field of DHFR inhibitor research is continually evolving, with scientists exploring sophisticated derivatization strategies to create next-generation therapeutics. These approaches aim to improve potency, selectivity, and pharmacokinetic profiles, and to combat the persistent challenge of drug resistance. nih.govnih.gov Beyond the specific design of this compound, several advanced strategies are being pursued:

Targeting Resistant Strains: A primary focus is the design of inhibitors that are effective against mutant forms of DHFR that confer resistance to existing drugs like trimethoprim. nih.gov This involves creating flexible inhibitors that can adapt to changes in the active site or designing compounds that exploit features conserved across both wild-type and mutant enzymes. nih.gov

Allosteric Inhibition: Instead of competing with the natural substrate at the active site, allosteric inhibitors bind to a different site on the enzyme. This binding induces a conformational change that inactivates the enzyme. nih.gov This approach is attractive because allosteric sites are often less prone to resistance-conferring mutations than the highly conserved active site.

"Soft Drug" and Prodrug Approaches: To minimize systemic toxicity, "soft drugs" are designed to be active at a specific target site but are rapidly metabolized into inactive, non-toxic compounds elsewhere in the body. This often involves incorporating metabolically labile groups, such as esters, that are susceptible to hydrolysis. diva-portal.org Prodrugs, conversely, are inactive compounds that are metabolically converted to the active drug at the desired site.

Hybrid Molecules and Scaffold Hopping: This strategy involves combining structural features from different classes of inhibitors or natural products to create hybrid compounds with novel or dual-action mechanisms. nih.gov Scaffold hopping involves replacing the core structure of a known inhibitor with a functionally equivalent but structurally different scaffold to explore new chemical space and improve properties.

Computational and AI-driven Design: Advanced computational methods, including quantitative structure-activity relationship (QSAR) analysis, molecular dynamics simulations, and deep learning algorithms, are increasingly used to screen vast virtual libraries of compounds and predict their binding affinity and pharmacological properties, accelerating the discovery of novel inhibitors. frontiersin.org

These advanced derivatization approaches, building on the principles demonstrated by rationally designed molecules like this compound, hold significant promise for the development of more effective and durable inhibitors of dihydrofolate reductase.

Molecular Interactions and Binding Mechanisms of Brodimoprim 4,6 Dicarboxylate with Dihydrofolate Reductase

Competitive Inhibition Kinetics with Dihydrofolate Reductase

Brodimoprim (B1667867) and its analogues function as competitive inhibitors of dihydrofolate reductase. patsnap.com This means the compound competes directly with the enzyme's natural substrate, dihydrofolate, for binding at the active site. patsnap.com By occupying the active site, the inhibitor prevents the catalytic reduction of dihydrofolate to tetrahydrofolate, thereby halting the essential metabolic pathway. patsnap.com

The parent compound, brodimoprim, is characterized as a reversible, tight-binding inhibitor of various bacterial DHFR enzymes. karger.comnih.gov The addition of the 4,6-dicarboxylate side chain to the brodimoprim structure was specifically intended to improve its binding properties by creating new interactions with the enzyme. nih.gov

| Inhibitor | Target Enzyme | Inhibition Type | Binding Nature |

|---|---|---|---|

| Brodimoprim | Dihydrofolate Reductase (DHFR) | Competitive patsnap.com | Reversible, Tight-Binding karger.comnih.gov |

| Brodimoprim-4,6-dicarboxylate | Dihydrofolate Reductase (DHFR) | Competitive (inferred) patsnap.com | Tighter binding than parent compound nih.govresearchgate.netrcsb.org |

Structural Determinants of Ligand-Enzyme Binding for this compound

The enhanced affinity of this compound is a direct result of specific structural features designed to optimize interactions within the DHFR active site. Nuclear Magnetic Resonance (NMR) studies and computer modeling have been instrumental in elucidating these interactions with Lactobacillus casei DHFR. nih.govnih.govresearchgate.net

The 4,6-dicarboxylic acid side chain of the inhibitor was specifically engineered to interact with basic amino acid residues within the DHFR binding pocket. nih.gov Structural studies have confirmed that the dicarboxylate group forms key interactions with the side chains of Arginine 57 (Arg 57) and Histidine 28 (His 28). nih.govresearchgate.netrcsb.org NMR studies detected specific interactions between the ligand's carboxylate groups and the conserved Arg 57 residue. nih.govacs.org The design of this side chain proved successful in creating additional, strong contact points with the enzyme that are not present with the parent compound, brodimoprim. nih.govresearchgate.net

A critical component of the binding is the formation of a robust hydrogen bonding network. NMR spectroscopy has provided detailed insights into these interactions, particularly between the inhibitor's carboxylate groups and the guanidino group of Arg 57. nih.gov The data indicate a symmetrical, end-on interaction where the carboxylate oxygens form hydrogen bonds with the NHη12 and NHη22 protons of the Arg 57 side chain. nih.gov The observation of four resolved signals for the four NHη protons of the Arg 57 guanidino group is consistent with hindered rotation, a direct consequence of its strong interaction with the inhibitor's 4-carboxylate group. nih.govacs.org

Electrostatic forces play a pivotal role in the stable binding of this compound. The negatively charged carboxylate groups on the inhibitor's side chain engage in favorable electrostatic interactions with the positively charged side chains of Arg 57 and His 28. nih.govresearchgate.net Energy minimization calculations that included electrostatic interactions confirmed that structures featuring this interaction between the dicarboxylate group and the Arg 57 and His 28 residues are of low energy, indicating a highly stable complex. nih.govresearchgate.netrcsb.org

Conformational Changes Induced in Dihydrofolate Reductase upon this compound Binding

The strong interaction with Arg 57 leads to hindered rotation of its guanidino group, a localized conformational constraint. nih.gov The conformation of the bound ligand itself is well-defined, with specific torsion angles of τ1 = -153° ± 4° (C4-C5-C7-C1') and τ2 = 53° ± 4° (C5-C7-C1'-C2'). nih.govresearchgate.net Furthermore, studies have noted significant differences in the side-chain and backbone conformations of binding-site residues when the enzyme is complexed with the brodimoprim analogue compared to its complex with methotrexate (B535133), another potent DHFR inhibitor. nih.govrcsb.org

Comparative Binding Affinities: Brodimoprim versus this compound to Dihydrofolate Reductase

The deliberate structural modifications of this compound result in a dramatic increase in binding affinity compared to its parent compound. The addition of the 4,6-dicarboxylic acid side chain, designed to engage with Arg 57 and His 28, enhances the binding affinity by a factor of 1,000. nih.govresearchgate.netrcsb.org This substantial improvement underscores the success of the rational drug design approach, where creating additional electrostatic and hydrogen bonding interactions translates directly to more potent enzyme inhibition. This is particularly notable given that brodimoprim itself is already a more effective inhibitor of many bacterial DHFRs than the related drug, trimethoprim (B1683648). karger.comnih.gov

| Compound | Relative Binding Affinity to DHFR | Key Structural Feature for Binding |

|---|---|---|

| Brodimoprim | Baseline | 2,4-diaminopyrimidine (B92962) and brominated dimethoxybenzyl rings nih.govinvivochem.com |

| This compound | 1000x greater than Brodimoprim nih.govresearchgate.netrcsb.org | Addition of a 4,6-dicarboxylic acid side chain nih.govresearchgate.netrcsb.org |

Structural Elucidation of Brodimoprim 4,6 Dicarboxylate Dihydrofolate Reductase Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Complex Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for determining the structure of molecules in solution, providing insights that are complementary to solid-state methods like X-ray crystallography. For the Brodimoprim-4,6-dicarboxylate-DHFR complex, NMR has been instrumental in defining the conformation of the inhibitor and its interactions within the enzyme's active site.

The initial and critical step in any NMR-based structural study is the assignment of specific proton (¹H) resonances to individual atoms in both the ligand and the protein. For the complex of a this compound analogue with Lactobacillus casei dihydrofolate reductase, researchers have successfully assigned nearly all proton signals. rcsb.orgnih.govresearchgate.net This meticulous process involves a suite of two-dimensional (2D) NMR experiments that allow for the correlation of signals from protons that are coupled through chemical bonds. These assignments form the foundation for all subsequent structural interpretations. The ¹H signals of the bound this compound have been fully assigned, providing a detailed map of the ligand's chemical environment within the enzyme's binding pocket. nih.gov

To build a comprehensive three-dimensional model of the complex in solution, a variety of 2D NMR techniques are employed. rcsb.orgnih.gov These experiments provide different types of structural information:

DQF-COSY (Double-Quantum-Filtered Correlation Spectroscopy): This technique is used to identify protons that are directly coupled to each other, typically through two or three chemical bonds. rcsb.orgnih.govwikipedia.org

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons to include all protons within a single spin system. rcsb.orgnih.govwikipedia.org This is particularly useful for identifying the complete network of protons within an amino acid residue or a part of the ligand.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for determining spatial proximity. rcsb.orgnih.govwikipedia.org They detect correlations between protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by chemical bonds. rcsb.orgnih.govwikipedia.org This information is vital for defining the conformation of the bound ligand and its orientation relative to the protein. rcsb.orgnih.gov

Through the application of these techniques, a detailed picture of the solution structure of the this compound analogue in its complex with Lactobacillus casei DHFR has been established. rcsb.orgnih.gov

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, specifically ¹H/¹⁵N HSQC, is a powerful method for examining the interactions between a ligand and a protein. nih.govresearcher.lifeacs.org By isotopically labeling the protein with ¹⁵N, each amide group in the protein backbone (and some side chains) gives a unique signal in the ¹H/¹⁵N HSQC spectrum. nih.govresearcher.life Changes in the chemical shifts of these signals upon ligand binding can pinpoint the specific amino acid residues involved in the interaction.

In the case of the this compound-DHFR complex, ¹H/¹⁵N HSQC studies have been instrumental in identifying key interactions. nih.govresearcher.life These studies have detected specific interactions between the carboxylate groups of the ligand and the conserved Arg57 residue in the enzyme. nih.govresearcher.life The spectra revealed four resolved signals for the four NHη protons of the Arg57 guanidino group, indicating hindered rotation due to the interaction with the 4-carboxylate group of the ligand. nih.govresearcher.life This pattern of deshielding is consistent with a symmetrical end-on interaction. nih.govresearcher.life

| Technique | Information Gained | Key Finding for this compound-DHFR Complex |

| ¹H/¹⁵N HSQC | Identifies specific amino acid residues at the ligand-protein interface. | Detected specific interactions between the ligand's carboxylate groups and the Arg57 residue of DHFR. nih.govresearcher.life |

The Nuclear Overhauser Effect (NOE) provides distance constraints that are fundamental to defining the three-dimensional structure of the complex. wikipedia.org NOEs are observed between protons that are close in space, and their intensity is inversely proportional to the sixth power of the distance between them.

For the this compound analogue bound to DHFR, a significant number of NOEs have been measured:

38 intermolecular NOEs: These occur between protons on the ligand and protons on the protein, defining the orientation and proximity of the inhibitor within the binding site. rcsb.orgnih.govresearchgate.net

11 intramolecular NOEs: These occur between protons within the ligand itself, defining the conformation of the bound inhibitor. rcsb.orgnih.govresearchgate.net

These experimentally derived distance constraints are then used in computational modeling, such as energy minimization and simulated annealing protocols, to generate a refined structure of the complex. rcsb.orgnih.govresearchgate.net The conformations of the aromatic rings of the bound ligand were well-defined, with specific torsion angles determined. nih.govresearchgate.net

| NOE Type | Number Measured | Structural Information Provided |

| Intermolecular | 38 | Defines the orientation and proximity of the ligand within the enzyme's binding site. rcsb.orgnih.govresearchgate.net |

| Intramolecular | 11 | Defines the conformation of the bound ligand. rcsb.orgnih.govresearchgate.net |

X-ray Crystallography for Structural Analysis of Dihydrofolate Reductase-Inhibitor Complexes

While NMR provides detailed information about the solution structure, X-ray crystallography offers a high-resolution view of the complex in a crystalline state. Although a specific X-ray crystal structure for the this compound complex was not the primary focus of the provided search results, the Protein Data Bank (PDB) contains entries for the solution NMR structure of the Lactobacillus casei dihydrofolate reductase in complex with this inhibitor (PDB IDs: 1DIU and 1DIS). rcsb.orgbmrb.io These entries are based on the NMR data discussed above. X-ray crystallography has been extensively used to study DHFR in complex with other inhibitors, providing a wealth of comparative structural information. springernature.comresearchgate.net These studies have been crucial in understanding the general binding modes of inhibitors to DHFR and have guided the design of new analogues, including this compound. nih.gov

Integration of Multi-Spectroscopic Data for Solution Structure Refinement

The most accurate and comprehensive structural models are often derived from the integration of data from multiple spectroscopic techniques. In the case of the this compound-DHFR complex, the distance constraints obtained from NOE measurements are combined with the interaction data from ¹H/¹⁵N HSQC studies. rcsb.orgnih.govnih.govresearchgate.net This combined dataset is then used in conjunction with computational methods like energy minimization and simulated annealing to refine the solution structure. rcsb.orgnih.govresearchgate.net

This integrated approach ensures that the final structural model is consistent with all available experimental data. For instance, energy minimization calculations that included electrostatic interactions confirmed that structures where the 4,6-dicarboxylate group of the ligand interacts with the side chains of Arg 57 and His 28 are of low energy, corroborating the findings from the ¹H/¹⁵N HSQC experiments. rcsb.orgnih.govresearchgate.net This multi-faceted approach provides a robust and detailed understanding of the structural basis for the tight binding of this compound to dihydrofolate reductase. nih.gov

Structural Comparison of this compound Complexes with Other Diaminopyrimidine-Dihydrofolate Reductase Inhibitor Complexes

The unique structural features of the this compound complex with dihydrofolate reductase (DHFR) are best understood through a comparative analysis with complexes of other diaminopyrimidine inhibitors, such as trimethoprim (B1683648) and pyrimethamine. These inhibitors share a common 2,4-diaminopyrimidine (B92962) scaffold, which is crucial for their interaction with the enzyme's active site. mdpi.com However, variations in the substituents on this core structure lead to significant differences in binding modes, enzyme-inhibitor interactions, and conformational changes within the enzyme.

A key distinguishing feature of this compound is its dicarboxylic acid side chain. This chain was rationally designed to form additional interactions with basic residues within the active site of Lactobacillus casei DHFR, thereby increasing its binding affinity. nih.govnih.gov Solution structure studies using two-dimensional NMR spectroscopy have revealed that the 4,6-dicarboxylate group of the ligand establishes electrostatic interactions with the side chains of Arginine 57 (Arg 57) and Histidine 28 (His 28). nih.govresearchgate.net This interaction with Arg 57 is particularly significant and has been confirmed by 1H/15N HSQC NMR studies, which detected hindered rotation in the guanidino group of Arg 57 upon binding to the 4-carboxylate and 4,6-dicarboxylate analogues of brodimoprim (B1667867). nih.gov

In contrast, trimethoprim, which has a trimethoxybenzyl group, and pyrimethamine, with a chlorophenyl group, lack this extended carboxylate functionality. mdpi.com Their binding is primarily dictated by the interactions of the diaminopyrimidine ring and the benzyl (B1604629) or phenyl ring. In the L. casei DHFR-trimethoprim complex, the two aromatic rings of trimethoprim occupy a well-defined region of the binding site. nih.gov The binding of the 2,4-diaminopyrimidine ring is a common feature across these inhibitors, typically involving hydrogen bonds with a highly conserved aspartate residue (Asp 26 in L. casei). researchgate.net

In the case of pyrimethamine, crystal structures of its complex with Plasmodium vivax DHFR show that its binding can be affected by mutations in the active site, leading to steric clashes and a reduction in binding affinity. nih.govnih.gov This highlights the sensitivity of the enzyme-inhibitor interaction to the precise geometry of both the inhibitor and the amino acid residues in the binding pocket.

The table below summarizes the key structural differences in the DHFR complexes of this compound, trimethoprim, and pyrimethamine.

| Feature | This compound-DHFR Complex | Trimethoprim-DHFR Complex | Pyrimethamine-DHFR Complex |

| Key Interacting Residues | Arg 57, His 28 (with dicarboxylate side chain) nih.govnih.gov | Primarily hydrophobic interactions with the trimethoxybenzyl group nih.govresearchgate.net | Interactions with the chlorophenyl group, sensitive to mutations nih.govnih.gov |

| Unique Side-Chain Interaction | Electrostatic interactions via the dicarboxylate group nih.gov | van der Waals interactions nih.gov | Hydrophobic interactions nih.gov |

| Ligand Conformation | Defined torsion angles of the aromatic rings nih.govresearchgate.net | Aromatic rings occupy a specific region of the binding site nih.gov | Dihedral angle of aromatic planes can change with mutations nih.gov |

| Enzyme Conformational Changes | Significant differences in side-chain and backbone conformations compared to methotrexate (B535133) complex researchgate.net | Generally similar protein structure to methotrexate complex, with some loop flexibility changes nih.govrcsb.org | Loop conformational changes can be necessary to accommodate the inhibitor nih.gov |

Computational and Theoretical Investigations of Brodimoprim 4,6 Dicarboxylate

Molecular Docking Simulations for Prediction of Brodimoprim-4,6-dicarboxylate Binding Modes

Molecular docking simulations have been employed to predict the binding orientation of this compound within the active site of DHFR, primarily from Lactobacillus casei. researchgate.netnih.gov These studies have been crucial in understanding the key interactions that contribute to the high-affinity binding of this ligand. The 4,6-dicarboxylic acid side chain of the molecule was specifically designed to interact with basic residues within the enzyme's active site. researchgate.netnih.gov

Docking studies, in conjunction with experimental data from Nuclear Magnetic Resonance (NMR), have revealed that the 4,6-dicarboxylate group of the ligand forms significant electrostatic interactions with the side chains of Arginine 57 (Arg 57) and Histidine 28 (His 28) in L. casei DHFR. researchgate.netrcsb.org These interactions are considered a primary reason for the compound binding approximately 1000 times more tightly to the enzyme than its parent compound, brodimoprim (B1667867). nih.gov

| Parameter | Finding | Reference |

|---|---|---|

| Interacting Residues | Arg 57, His 28 | researchgate.net |

| Torsion Angle τ(1) (C4-C5-C7-C1') | -153° ± 4° | researchgate.netrcsb.org |

| Torsion Angle τ(2) (C5-C7-C1'-C2') | 53° ± 3-4° | researchgate.netrcsb.org |

| Ligand Aromatic Ring RMSD | 1.83 Å | researchgate.netrcsb.org |

| Binding Affinity Improvement | 1000-fold increase over brodimoprim | nih.gov |

Energy Minimization and Simulated Annealing Protocols for Ligand-Enzyme Complex Optimization

To refine the docked poses and obtain a more accurate representation of the ligand-enzyme complex, energy minimization and simulated annealing protocols have been utilized. researchgate.netnih.gov These computational techniques are essential for optimizing the geometry of the complex and resolving any steric clashes that may be present in the initial docked model.

In studies of the this compound analogue complexed with L. casei DHFR, these protocols were used in conjunction with distance constraints obtained from two-dimensional NMR spectroscopy (NOESY). researchgate.netnih.gov A total of 38 intermolecular and 11 intramolecular Nuclear Overhauser Effect (NOE) constraints were used to guide the docking and optimization process. researchgate.netnih.gov

The simulations were performed allowing for flexibility in the side chains and backbone fragments of the binding-site residues. researchgate.netnih.gov This flexibility is crucial for accurately modeling the induced fit mechanism, where both the ligand and the enzyme can undergo conformational changes upon binding. The results of these simulations showed that in 90% of the 40 calculated structures, there was reasonable covalent geometry with no significant NOE distance violations (greater than 0.36 Å). researchgate.netnih.gov The inclusion of electrostatic interactions in the energy minimization calculations was critical in identifying the low-energy structures where the dicarboxylate group interacts with Arg 57 and His 28. researchgate.netrcsb.org

| Parameter | Value/Finding | Reference |

|---|---|---|

| Number of Intermolecular NOEs | 38 | researchgate.netnih.gov |

| Number of Intramolecular NOEs | 11 | researchgate.netnih.gov |

| Percentage of Structures with Reasonable Geometry | 90% | researchgate.netnih.gov |

| Maximum NOE Distance Violation | 0.36 Å | researchgate.netnih.gov |

| Key Residue Flexibility | Side chains and backbone fragments of binding-site residues | researchgate.netnih.gov |

Molecular Dynamics (MD) Simulations for Characterizing Ligand-Enzyme Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior and conformational dynamics of biomolecular systems. rsc.orgdovepress.com While specific, detailed MD simulation studies focusing solely on this compound are not extensively reported in the provided search results, the application of this technique to similar ligand-DHFR complexes allows for an informed discussion of its potential.

MD simulations can provide insights into the flexibility of different regions of the protein upon ligand binding and the stability of the key interactions over time. rsc.orgnih.gov For the this compound-DHFR complex, MD simulations could be used to:

Assess the stability of the hydrogen bonds between the dicarboxylate moiety and the side chains of Arg 57 and His 28.

Characterize the conformational flexibility of the loop regions in the enzyme's active site.

Investigate the role of water molecules in mediating ligand-protein interactions.

Calculate the free energy of binding, providing a more rigorous assessment of binding affinity.

Studies on other DHFR complexes have shown that MD simulations can reveal significant conformational changes and allosteric effects that are not apparent from static crystal structures. dovepress.com For instance, the rotation rate about the Nε-Cζ bond in the this compound complex with DHFR has been determined and found to be similar to that observed in the DHFR-methotrexate complex. acs.org

Quantum Chemical Calculations of Electronic Properties and Reactivity of this compound

Quantum chemical calculations are employed to study the electronic structure, properties, and reactivity of molecules at the atomic level. pku.edu.cn These methods can provide valuable information on charge distribution, orbital energies, and the nature of chemical bonds, which are crucial for understanding ligand-protein interactions and designing new inhibitors.

While specific quantum chemical studies on this compound were not found in the provided search results, the potential applications of these methods are significant. Quantum chemical calculations could be used to:

Determine the partial atomic charges on the atoms of this compound to better understand its electrostatic interactions with the enzyme.

Calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to assess its chemical reactivity and stability.

Analyze the nature of the interactions between the carboxylate groups and the guanidinium (B1211019) group of arginine, for example, by using methods like the quantum theory of atoms in molecules (QTAIM).

Provide accurate parameters for the ligand to be used in classical molecular mechanics force fields for more precise MD simulations.

Biochemical Activity and Enzyme Inhibition Profile

In Vitro Dihydrofolate Reductase Inhibition Assays

Brodimoprim-4,6-dicarboxylate is an experimental inhibitor known to target the enzyme dihydrofolate reductase (DHFR). drugbank.commedpath.comdrugbank.com It is an analogue of the antibacterial drug brodimoprim (B1667867), specifically engineered to enhance its binding affinity to the enzyme. rcsb.org

Research involving in vitro studies with Lactobacillus casei DHFR revealed that this compound is a significantly more potent inhibitor than its parent compound. rcsb.org The addition of a 4,6-dicarboxylic acid side chain to the brodimoprim structure was designed to create new interactions with amino acid residues within the enzyme's active site. rcsb.org This structural modification resulted in a binding affinity that is approximately 1,000 times tighter than that of brodimoprim. rcsb.org The detailed analysis of the 1:1 complex formed between the inhibitor and Lactobacillus casei DHFR was conducted using various two-dimensional NMR spectroscopy techniques, including DQF-COSY, TOCSY, and NOESY, to map the interactions. rcsb.org

Table 1: Relative Binding Affinity for L. casei DHFR

| Compound | Relative Binding Affinity Enhancement | Reference |

|---|---|---|

| Brodimoprim | Baseline | rcsb.org |

| This compound | ~1000x | rcsb.org |

Detailed Analysis of Substrate Competitive Inhibition Mechanism

The mechanism of action for this compound is competitive inhibition. patsnap.comuniroma1.it In this process, the inhibitor molecule directly competes with the enzyme's natural substrate, dihydrofolate (DHF), for binding to the active site. patsnap.comuniroma1.it The inhibitor's structure resembles that of the substrate, allowing it to occupy the active site, but it cannot be acted upon by the enzyme. uniroma1.it Consequently, the binding of this compound prevents DHFR from catalyzing the reduction of DHF to tetrahydrofolate (THF). patsnap.compatsnap.com

The high potency of this compound is rooted in its specific molecular design. The 4,6-dicarboxylate group was engineered to form strong electrostatic interactions with the side chains of specific amino acid residues, namely Arginine 57 (Arg 57) and Histidine 28 (His 28), within the active site of Lactobacillus casei DHFR. rcsb.orgresearchgate.net This enhanced interaction anchors the inhibitor firmly in the active site, making it a highly effective competitive inhibitor. rcsb.org In competitive inhibition, the maximum reaction velocity (Vmax) of the enzyme remains unchanged, but a higher concentration of the substrate is required to achieve it, thus increasing the Michaelis constant (Km). uniroma1.it

Dihydrofolate Reductase Isoform Selectivity Profile (e.g., Bacterial versus Mammalian Enzymes)

A key characteristic of the diaminopyrimidine class of inhibitors, which includes the parent compound brodimoprim, is their selective action against bacterial DHFR over mammalian isoforms. patsnap.comwikipedia.orgpatsnap.com This selectivity is possible due to structural differences between the active sites of bacterial and human DHFR enzymes. patsnap.com

This compound was specifically studied and designed for its interaction with the bacterial enzyme from Lactobacillus casei. rcsb.orgpdbj.org The targeted interactions with residues Arg 57 and His 28 are a feature of the bacterial enzyme's active site, which contributes to its selectivity. rcsb.orgresearchgate.net While direct comparative data for this compound against mammalian DHFR is not detailed in the provided search results, the principle of selectivity is well-established for its parent compound, brodimoprim. patsnap.compatsnap.com This selectivity ensures that the inhibitor primarily affects the bacterial cells, minimizing its impact on the host's folate metabolism. patsnap.com Another structural difference that can be exploited for selectivity is that in some prokaryotes, DHFR exists as a bifunctional enzyme with thymidylate synthase, whereas in mammals, the two are distinct monofunctional proteins. nih.gov

Table 2: Conceptual DHFR Isoform Selectivity

| Enzyme Isoform | Relative Inhibition | Basis for Selectivity | Reference |

|---|---|---|---|

| Bacterial DHFR (e.g., L. casei) | High | Structural differences in the active site; specific residue interactions (e.g., with Arg 57). | rcsb.orgpatsnap.compatsnap.com |

| Mammalian DHFR | Low | Different active site architecture compared to bacterial isoforms. | patsnap.compatsnap.com |

Biochemical Impact on Folate Synthesis Pathway at the Enzyme Level

The folate synthesis pathway is essential for the production of precursors for DNA, RNA, and proteins. patsnap.compatsnap.com The enzyme dihydrofolate reductase (DHFR) plays a critical role in this pathway by catalyzing the reduction of 7,8-dihydrofolate (DHF) into 5,6,7,8-tetrahydrofolate (THF). researchgate.netnih.gov THF and its derivatives are vital cofactors that donate one-carbon units for the biosynthesis of purines, thymidylate, and several amino acids. patsnap.comresearchgate.net

By competitively inhibiting DHFR, this compound directly blocks the production of THF. patsnap.compatsnap.com This enzymatic blockade creates a bottleneck in the metabolic pathway, leading to a rapid depletion of the intracellular THF pool. researchgate.net The absence of sufficient THF halts the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. patsnap.compatsnap.com This interference with nucleotide metabolism ultimately arrests cell division and leads to bacterial cell death, explaining the compound's antibacterial effect at the biochemical level. patsnap.comresearchgate.net

Mechanisms of Resistance to Dihydrofolate Reductase Inhibitors: Molecular and Biochemical Perspectives

Molecular Basis of Target Enzyme Mutations Leading to Reduced Brodimoprim-4,6-dicarboxylate Affinity

One of the principal mechanisms of resistance to DHFR inhibitors is the alteration of the target enzyme, dihydrofolate reductase, through mutations in the chromosomal folA gene. nih.gov These mutations reduce the binding affinity of the inhibitor to the enzyme, thereby allowing the enzyme to maintain its function even in the presence of the drug.

Research on trimethoprim (B1683648), a close analogue of brodimoprim (B1667867), has identified several key mutations that confer resistance. These mutations are typically located in or near the enzyme's active site, directly interfering with inhibitor binding. researchgate.net For example, the L28R mutation (a change from leucine (B10760876) to arginine at position 28) in Escherichia coli DHFR is a frequently observed initial mutation in laboratory evolution experiments that confers trimethoprim resistance. researchgate.netnih.govelsevierpure.com While mutations that confer resistance to competitive inhibitors often reduce the enzyme's affinity for its natural substrate, the L28R mutant displays a unique mechanism. It gains resistance by increasing the binding time of the enzyme-substrate complex, which indirectly hinders inhibitor binding. nih.gov

Another significant mutation is the substitution of isoleucine to leucine at position 100 (Ile100-Leu) in the DHFR of Streptococcus pneumoniae, which is sufficient on its own to confer a high level of trimethoprim resistance. researchgate.netcapes.gov.br Studies have shown that this single amino acid change can result in a 50-fold increase in the concentration of trimethoprim required for 50% inhibition (ID50). capes.gov.br

Brodimoprim has been shown to be more effective than trimethoprim against some altered chromosomal TMP-resistant DHFRs, although this property may not always be sufficient to overcome high-level resistance in a clinical setting. nih.govncats.io The accumulation of multiple mutations in the DHFR gene can lead to high-order epistatic interactions, resulting in a rugged adaptive landscape for the evolution of high-level resistance. nih.gov

Table 1: Key Chromosomal DHFR Mutations Conferring Resistance to Diaminopyrimidine Inhibitors

| Mutation | Organism | Effect on Resistance | Reference |

|---|---|---|---|

| L28R | Escherichia coli | Common initial mutation, alters inhibitor binding dynamics. | researchgate.netnih.govelsevierpure.com |

| D27G | Escherichia coli | Mutation in a key catalytic residue, studied in evolution experiments. | wikipedia.org |

| F98Y | Staphylococcus aureus | Commonly found in resistant strains, often in combination with other mutations. | ncats.io |

Role of Plasmid-Encoded Dihydrofolate Reductase Variants in Resistance Development

The most clinically significant mechanism for high-level resistance to brodimoprim and trimethoprim is the acquisition of mobile genetic elements, such as plasmids, that carry genes encoding for inhibitor-resistant DHFR variants. nih.govmdpi.com These plasmid-mediated enzymes function alongside the bacterium's own chromosomal DHFR, allowing folate synthesis to proceed uninhibited by the drug. osti.gov This creates a state of functional redundancy, rendering the chromosomal DHFR non-essential in the presence of the inhibitor. researchgate.netnih.gov

These resistant DHFR variants are numerous and have been classified into several families based on their genetic and biochemical properties. nih.gov

DfrA Family: This family is homologous to the chromosomal FolA enzymes and represents the vast majority of plasmid-mediated trimethoprim resistance in Gram-negative bacteria. osti.govresearchgate.netnih.gov Over 30 unique DfrA proteins have been identified. researchgate.netnih.gov Structural and biochemical studies of isoforms like DfrA1 and DfrA5 have revealed that variations in key loops around the active site are responsible for their insensitivity to trimethoprim. researchgate.netnih.gov

DfrB Family: These enzymes are structurally unrelated to chromosomal DHFR and confer an intrinsically high level of resistance. osti.gov

R67 DHFR (Type II DHFR): This is a unique plasmid-encoded, homotetrameric enzyme that is structurally distinct from chromosomal DHFR. mdpi.comemerypharma.com It possesses a novel D2-symmetric active site located within a pore that traverses the molecule, making it completely insensitive to trimethoprim and its analogues. mdpi.comemerypharma.comnih.gov

Brodimoprim has been observed to inhibit some plasmid-coded, trimethoprim-resistant DHFRs more effectively than trimethoprim itself. nih.govncats.io However, the widespread dissemination of plasmids carrying highly resistant dfr genes remains a major challenge for the clinical use of this class of antibiotics. frontiersin.orgnih.gov

Table 2: Major Families of Plasmid-Encoded, Inhibitor-Resistant DHFR

| DHFR Family | Structural Characteristics | Resistance Mechanism | Reference |

|---|---|---|---|

| DfrA | Monomeric, homologous to chromosomal DHFR. | Mutations in and around the active site reduce inhibitor affinity. | osti.govresearchgate.netnih.gov |

| DfrB | Homotetrameric, 78 amino acids per protomer. | Structurally distinct from chromosomal DHFR, providing high intrinsic resistance. | osti.gov |

| R67 DHFR | Homotetrameric, unrelated to chromosomal DHFR, with a central pore forming the active site. | Unique active site architecture prevents inhibitor binding. | mdpi.comemerypharma.comnih.gov |

Biochemical Mechanisms of Efflux Pump Contributions to Dihydrofolate Reductase Inhibitor Resistance

Efflux pumps are membrane transport proteins that actively extrude a wide range of toxic compounds, including antibiotics, from the bacterial cell. nih.govnih.gov This mechanism lowers the intracellular concentration of the drug, preventing it from reaching its target, DHFR, in sufficient quantities to be effective. nih.gov Overexpression of efflux pump genes is a common mechanism of both intrinsic and acquired resistance. nih.govbohrium.com

Several families of efflux pumps contribute to resistance against DHFR inhibitors in Gram-negative and Gram-positive bacteria. nih.govfrontiersin.org

Resistance-Nodulation-Cell Division (RND) Superfamily: Predominantly found in Gram-negative bacteria, these are tripartite systems that span both the inner and outer membranes. nih.govnih.gov Prominent examples include the AcrAB-TolC system in E. coli and the SmeDEF system in Stenotrophomonas maltophilia. bohrium.commdpi.com Overexpression of SmeDEF has been shown to reduce susceptibility to trimethoprim and the combination drug co-trimoxazole. bohrium.com

Major Facilitator Superfamily (MFS): These pumps are widespread and are predominant in Gram-positive bacteria, though also present in Gram-negatives. nih.gov NorA in Staphylococcus aureus is a well-studied MFS pump that can extrude various antimicrobial agents. nih.govnih.gov

ATP-Binding Cassette (ABC) Superfamily: These pumps utilize ATP hydrolysis as an energy source for drug extrusion. nih.govfrontiersin.org

Small Multidrug Resistance (SMR) Family: This family includes small membrane proteins that contribute to resistance. nih.govfrontiersin.org

Multidrug and Toxic Compound Extrusion (MATE) Family: These pumps typically use a proton or sodium ion gradient to expel drugs. nih.govfrontiersin.org

Efflux pumps play a significant role in the resistance of bacteria within biofilms, which are communities of bacteria encased in a self-produced matrix. nih.gov The expression of efflux pump genes, such as acrAB, is often upregulated in biofilm-forming cells, contributing to their high tolerance to antimicrobial agents. nih.gov

Alterations in Folate Pathway Enzyme Expression as a Resistance Mechanism

Bacteria can also develop resistance to DHFR inhibitors by altering the expression levels of enzymes within the folate metabolic pathway. researchgate.net The most direct mechanism is the overexpression of the target enzyme, DHFR, itself. By increasing the quantity of DHFR in the cell, the inhibitory effect of a given concentration of the drug is diluted, allowing a sufficient number of enzyme molecules to remain active for cell survival.

This upregulation can occur through several genetic events:

Promoter Mutations: Mutations in the promoter region of the folA gene can lead to increased transcription and, consequently, higher levels of DHFR protein. enghusen.dk

Gene Amplification: An increase in the copy number of the folA gene, often through the duplication of a large genomic segment, results in a corresponding increase in DHFR production. researchgate.net This mechanism can serve as a stepping stone, providing partial resistance that allows for the subsequent acquisition of more stable resistance mutations. researchgate.netenghusen.dk

Furthermore, changes in the expression of other folate pathway enzymes can indirectly affect inhibitor susceptibility. For example, inhibition of DHFR by trimethoprim can lead to an accumulation of its substrate, dihydrofolate, and a depletion of downstream products like tetrahydrofolate. The cell may adapt by modulating other enzymes in the purine (B94841) and pyrimidine (B1678525) synthesis pathways to compensate for this metabolic disruption. mdpi.comresearchgate.net Studies in Aeromonas veronii have shown that the RNA chaperone Hfq can mediate trimethoprim resistance by upregulating efflux pumps and altering the purine metabolic pathway. mdpi.com

Study of Resistance Evolution in Model Microbial Systems

The evolution of resistance to DHFR inhibitors has been extensively studied using model microbial systems, particularly E. coli, in laboratory settings. enghusen.dk These experiments, often employing automated culture devices, allow researchers to observe the step-wise acquisition of resistance mutations under controlled antibiotic pressure.

These studies have revealed several key principles of resistance evolution:

Structured Evolutionary Trajectories: Resistance often develops through a predictable sequence of mutations. For instance, in the evolution of trimethoprim resistance, mutations that increase DHFR expression or specific point mutations like L28R often appear first. elsevierpure.comenghusen.dk

Fitness Costs and Compensatory Mutations: Initial resistance mutations frequently come with a fitness cost, such as reduced enzyme stability or catalytic efficiency. enghusen.dk Subsequent mutations may be selected not only for increased resistance but also to compensate for these fitness deficits.

Divergent Evolutionary Pathways: The specific antibiotic used can influence the evolutionary path to resistance. A study using a trimethoprim derivative, 4'-desmethyltrimethoprim, showed that it could impede the evolution of resistance by selecting against the common L28R mutation and diverting the genetic trajectory towards other, less efficient resistance mutations. nih.govelsevierpure.com

Adaptation to Inactivation: Experiments involving the functional inactivation of DHFR have shown that bacteria can adapt by reverting the inactivating mutation or by acquiring compensatory mutations in other genes, such as those involved in nucleotide salvage pathways. wikipedia.org

These evolutionary studies provide critical insights into how resistance emerges and can guide the development of "evolution-proof" drugs or treatment strategies that anticipate and constrain the evolutionary escape routes of pathogens. nih.govelsevierpure.com

Analytical Methodologies for Research and Characterization

Advanced Spectroscopic Methods for Structural Characterization of Brodimoprim-4,6-dicarboxylate

Spectroscopic methods are fundamental in confirming the molecular structure of this compound and verifying its synthesis. These techniques provide detailed information about the compound's atomic composition and connectivity.

Comprehensive Nuclear Magnetic Resonance Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of this compound, especially in the context of its interaction with DHFR.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to assign the proton (¹H) and carbon (¹³C) signals of the molecule. For instance, in studies of its complex with Lactobacillus casei DHFR, 2D NMR techniques such as Double-Quantum-Filtered Correlation Spectroscopy (DQF-COSY), Total Correlation Spectroscopy (TOCSY), Nuclear Overhauser Effect Spectroscopy (NOESY), and Rotating-Frame Overhauser Effect Spectroscopy (ROESY) have been instrumental. acs.orgnih.gov These methods have enabled the assignment of virtually all proton resonances in the 1:1 complex of the enzyme with the this compound analogue. acs.orgnih.gov

NOESY and ROESY experiments are particularly powerful as they provide through-space correlations between protons, which are used to determine intermolecular and intramolecular distances. In one study, 38 intermolecular and 11 intramolecular NOEs were identified for the bound this compound. acs.orgnih.govresearchgate.net These distance constraints are crucial for computational modeling, such as simulated annealing protocols, to dock the ligand into the enzyme's active site and define its bound conformation. acs.orgnih.govresearchgate.net Such analyses have revealed well-defined torsion angles for the aromatic rings of the bound ligand, indicating a specific and stable binding conformation. acs.orgresearchgate.net

Furthermore, Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, particularly ¹H/¹⁵N HSQC, has been employed to study the interactions between the carboxylate groups of the ligand and basic residues like arginine in the DHFR active site. researchgate.net

Table 1: Key NMR Findings for this compound in Complex with L. casei DHFR

| NMR Technique | Information Obtained | Key Findings |

| DQF-COSY, TOCSY | Through-bond proton correlations | Assignment of proton resonances of the bound ligand. |

| NOESY, ROESY | Through-space proton correlations | Determination of 38 intermolecular and 11 intramolecular NOEs, defining the bound conformation and interaction with enzyme residues. acs.orgnih.govresearchgate.net |

| ¹H/¹⁵N HSQC | Correlation of proton and nitrogen nuclei | Probing interactions between the ligand's carboxylate groups and arginine residues in the enzyme's active site. researchgate.net |

Mass Spectrometry Applications in Compound Identification and Purity Assessment

Mass spectrometry (MS) is an essential tool for confirming the molecular weight of synthesized this compound and assessing its purity. While specific mass spectrometric studies on this exact compound are not extensively detailed in the public domain, standard techniques for related compounds provide a clear framework for its analysis.

For a compound like this compound, which contains carboxylic acid functional groups, derivatization may be employed to enhance its volatility and ionization efficiency, particularly for gas chromatography-mass spectrometry (GC-MS). However, with the advent of soft ionization techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), direct analysis by liquid chromatography-mass spectrometry (LC-MS) is more common. oup.comresearchgate.netnih.gov

In a typical LC-MS analysis, the compound would be separated from impurities on a chromatographic column and then introduced into the mass spectrometer. The mass spectrometer would provide the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's identity. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern provides a "fingerprint" of the molecule, which can be used for definitive identification and to distinguish it from closely related analogues. oup.comnih.gov For dicarboxylic acids, MS/MS can reveal characteristic fragmentation patterns that aid in their selective analysis. oup.com

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity and Quantitative Analysis in Research Settings

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the gold standard for determining the purity of this compound and for its quantitative analysis in various research samples.

A typical HPLC method would involve a C18 stationary phase column. acs.orgresearchgate.netresearchgate.net The mobile phase would likely be a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. acs.orgassaygenie.com The pH of the mobile phase is a critical parameter to control the ionization state of the dicarboxylate groups and the diamino-pyrimidine moiety, thereby influencing retention time and peak shape. Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, might be employed to achieve optimal separation from any synthetic precursors or degradation products. researchgate.net

Detection is typically achieved using a UV detector, as the pyrimidine (B1678525) and benzene (B151609) rings in the brodimoprim (B1667867) scaffold are chromophoric. researchgate.net For quantitative analysis, a calibration curve would be generated using standards of known concentration. The purity of a sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Table 2: Representative HPLC Conditions for Analysis of Related Compounds

| Parameter | Typical Conditions for Trimethoprim (B1683648)/Dicarboxylic Acids |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Methanol and an aqueous buffer (e.g., phosphate, acetate) acs.orgassaygenie.com |

| Elution | Isocratic or Gradient acs.orgresearchgate.net |

| Flow Rate | 1.0 - 1.5 mL/min acs.orgresearchgate.net |

| Detection | UV at a wavelength around 225-280 nm assaygenie.com |

| Temperature | Often ambient, but can be controlled (e.g., 45°C) acs.org |

Enzyme Activity Assays for Precise Determination of Inhibitor Potency

The primary mechanism of action of this compound is the inhibition of dihydrofolate reductase (DHFR). Therefore, enzyme activity assays are crucial for determining its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

The most common method for assaying DHFR activity is a continuous spectrophotometric assay. sielc.comshodex.com This assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ as the substrate dihydrofolate (DHF) is reduced to tetrahydrofolate (THF). sielc.comshodex.com

To determine the IC₅₀ value for this compound, the assay is performed with a fixed concentration of DHFR, DHF, and NADPH, and varying concentrations of the inhibitor. The rate of the reaction (the rate of decrease in absorbance at 340 nm) is measured for each inhibitor concentration. The percentage of inhibition is then plotted against the logarithm of the inhibitor concentration, and the data are fitted to a dose-response curve to calculate the IC₅₀. Methotrexate (B535133), a well-known potent DHFR inhibitor, is often used as a positive control in these assays. sielc.comresearchgate.net These assays can be adapted to a 96-well microplate format for higher throughput screening of inhibitors. sielc.comresearchgate.net

Biophysical Techniques for Investigating Ligand-Protein Binding Thermodynamics and Kinetics

Biophysical techniques provide in-depth insights into the thermodynamics and kinetics of the interaction between this compound and its target protein, DHFR.

Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the thermodynamic parameters of binding, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). From these, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated. ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction. This technique has been instrumental in demonstrating that analogues of this compound can bind to DHFR with significantly higher affinity than the parent compound.

Surface Plasmon Resonance (SPR) is another valuable biophysical technique for studying ligand-protein interactions in real-time. researchgate.netacs.org In an SPR experiment, the target protein (DHFR) is immobilized on a sensor chip. A solution containing the ligand (this compound) is then flowed over the chip surface. The binding of the ligand to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.

SPR allows for the determination of both the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₒ or kₒff). The equilibrium dissociation constant (Kₒ) can then be calculated as the ratio of kₒ/kₐ. This kinetic information provides a more detailed understanding of the binding mechanism than equilibrium-based methods alone. acs.org While specific SPR data for this compound is not widely published, the technique is well-suited for characterizing the binding kinetics of potent enzyme inhibitors. acs.org

Table 3: Biophysical Techniques for Characterizing this compound-DHFR Interaction

| Technique | Parameters Measured | Significance |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), stoichiometry (n) | Provides a complete thermodynamic profile of the binding interaction. |

| Surface Plasmon Resonance (SPR) | Association rate (kₐ), dissociation rate (kₒ), equilibrium dissociation constant (Kₒ) | Offers real-time kinetic data, elucidating the dynamics of the binding event. researchgate.netacs.org |

Future Research Directions and Translational Perspectives Non Clinical

Development of Novel Dihydrofolate Reductase Inhibitors Based on the Brodimoprim-4,6-dicarboxylate Scaffold

The this compound scaffold presents a fertile ground for the design of new and potent DHFR inhibitors. Research has shown that an analogue of brodimoprim (B1667867) featuring a 4,6-dicarboxylic acid side chain binds to Lactobacillus casei DHFR approximately 1000 times more tightly than the parent compound, brodimoprim. nih.gov This significant increase in affinity is attributed to the designed interaction of the dicarboxylate group with the Arg 57 and His 28 residues in the enzyme's active site. nih.gov

Future research will likely focus on synthesizing a library of derivatives based on this scaffold. By systematically modifying the dicarboxylate moiety and other parts of the molecule, it may be possible to enhance potency and selectivity for DHFR from various pathogens or even human cancer cells. nih.govnih.gov Structure-based design, informed by the known interactions of the dicarboxylate group, can guide the synthesis of analogues with optimized properties. acs.org For instance, altering the linker between the benzyl (B1604629) ring and the dicarboxylate group could fine-tune the positioning of the acidic groups to maximize interactions with target residues.

Table 1: Potential Modifications to the this compound Scaffold

| Molecular Region | Potential Modification | Desired Outcome |

| Dicarboxylate Moiety | Varying acidity, chain length, and rigidity | Enhanced binding affinity and selectivity |

| Benzyl Ring | Substitution with different functional groups | Improved physicochemical properties and target interactions |

| Pyrimidine (B1678525) Ring | Modifications to the 2,4-diamino groups | Modulating selectivity and overcoming resistance |

Exploration of Broader-Spectrum Dihydrofolate Reductase Inhibition Mechanisms and Applications

While brodimoprim is known as a bacterial DHFR inhibitor, the this compound scaffold could be explored for broader-spectrum activity. nih.govnih.govpatsnap.com The high affinity of the dicarboxylate analogue for L. casei DHFR suggests that this chemical feature could be leveraged to target DHFR in other organisms, including other bacteria, fungi, and protozoan parasites. orscience.runih.gov

A key research direction will be to evaluate the inhibitory activity of this compound and its future derivatives against a panel of DHFR enzymes from clinically relevant pathogens. nih.gov This would involve enzymatic assays to determine IC50 and Ki values against DHFR from organisms such as Staphylococcus aureus (including MRSA), Pneumocystis jirovecii, and Toxoplasma gondii. nih.govnih.gov Understanding the structural basis for any observed broad-spectrum activity through X-ray crystallography of enzyme-inhibitor complexes will be crucial for further development. The development of such broad-spectrum inhibitors could be invaluable in combating infectious diseases, especially in cases of co-infections or when a rapid response is needed before a specific pathogen is identified. tntech.edu

Strategies for Designing Dihydrofolate Reductase Inhibitors to Overcome Molecular Resistance Mechanisms (Chemical Design)

A significant challenge in the clinical use of DHFR inhibitors is the emergence of drug resistance, often through mutations in the DHFR gene. nih.govasm.org Designing inhibitors that are effective against both wild-type and resistant strains is a major goal of current research. researchgate.net The this compound scaffold offers a unique opportunity to address this issue.

The strong interaction of the dicarboxylate group with conserved residues in the DHFR active site, such as an arginine residue, could make inhibitors based on this scaffold less susceptible to common resistance mutations that affect the binding of traditional inhibitors like trimethoprim (B1683648). nih.govnih.gov Future chemical design strategies should focus on:

Targeting Conserved Regions: Designing analogues that maximize interactions with highly conserved amino acid residues within the active site that are less likely to mutate.

Conformational Flexibility: Introducing a degree of flexibility in the inhibitor's structure to allow it to adapt to minor changes in the active site geometry caused by resistance mutations.

Novel Binding Modes: Exploring modifications that promote alternative binding modes within the active site, thereby circumventing the effects of specific mutations.

For example, propargyl-linked antifolates have been developed that retain potency against trimethoprim-resistant S. aureus strains with mutations like F98Y. asm.org Similar strategies could be applied to the this compound scaffold.

Advanced Computational Design and Optimization of Dihydrofolate Reductase-Targeting Ligands

Computational methods are indispensable tools in modern drug discovery and will be pivotal in optimizing ligands based on the this compound scaffold. benthamdirect.comnih.gov Techniques such as molecular docking, molecular dynamics (MD) simulations, and free energy calculations can provide deep insights into the binding of these inhibitors to DHFR. acs.orgopenmedicinalchemistryjournal.com

Specifically, computational approaches can be used to:

Virtual Screening: Screen virtual libraries of this compound analogues to prioritize compounds for synthesis. openmedicinalchemistryjournal.com

Binding Mode Prediction: Predict the binding poses of novel analogues in the DHFR active site, helping to rationalize structure-activity relationships. nih.gov

Affinity Prediction: Use methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) to estimate the binding affinities of designed inhibitors, guiding the selection of the most promising candidates. nih.gov

Resistance Modeling: Build homology models of resistant DHFR variants to computationally assess the efficacy of new designs against these challenging targets. benthamdirect.com

The initial docking of the brodimoprim analogue into L. casei DHFR was guided by NOE distance constraints from NMR studies. nih.gov Future work can build upon this by employing more advanced computational simulations to refine these models and explore the dynamic nature of the enzyme-inhibitor interaction. acs.orgnih.gov

Role of this compound Research in Fundamental Understanding of Folate Metabolism and Enzyme Function

Research on this compound and its derivatives can contribute significantly to our fundamental understanding of folate metabolism and DHFR enzyme function. researchgate.netontosight.ai The high affinity and specific interactions of this scaffold provide a powerful chemical probe to explore the intricacies of the DHFR catalytic cycle. nih.gov

By studying how these inhibitors bind and how their binding affects the enzyme's conformational dynamics, researchers can gain insights into:

Enzyme Flexibility: The degree to which the DHFR active site can accommodate different inhibitor chemotypes. The binding of the brodimoprim analogue induced significant conformational changes in the binding-site residues of L. casei DHFR compared to methotrexate (B535133) binding. nih.gov

Cofactor Interactions: How the binding of inhibitors influences the interaction of the enzyme with its cofactor, NADPH. mdpi.comnih.gov

Allosteric Regulation: Whether binding at the active site induces allosteric changes that could be exploited for the design of novel classes of inhibitors.

Ultimately, a deeper understanding of DHFR enzymology, facilitated by potent and specific inhibitors like those derived from the this compound scaffold, can pave the way for entirely new therapeutic strategies targeting the folate pathway. wikipedia.orgontosight.ai

Q & A

Q. What is the primary enzymatic target of Brodimoprim-4,6-dicarboxylate in antimicrobial research, and how does this inform experimental design?

this compound is an investigational antifolate agent targeting dihydrofolate reductase (DHFR), a critical enzyme in nucleotide biosynthesis. Experimental design should focus on in vitro enzyme inhibition assays using purified DHFR, with activity quantified via spectrophotometric monitoring of NADPH oxidation (λ = 340 nm). Competitive inhibition kinetics (e.g., determination) and comparative studies against bacterial vs. human DHFR isoforms are essential to evaluate selectivity .

Q. What methodological approaches are recommended to characterize the inhibitory activity of this compound against DHFR?

Standard protocols include:

- Enzyme kinetics : Measure values under varying substrate (dihydrofolate) and cofactor (NADPH) concentrations.

- Time-dependent inactivation assays : Assess pre-incubation effects to identify irreversible binding.

- Crystallographic studies : Resolve ligand-enzyme complexes (e.g., via X-ray diffraction) to map binding interactions, particularly with conserved residues like Arg57 in bacterial DHFR .

Q. How can researchers structurally validate this compound and its derivatives?

Key techniques include:

- NMR spectroscopy : Analyze and chemical shifts to confirm carboxylate protonation states and salt-bridge formation (e.g., NH shift perturbations in Arg57 interactions) .

- X-ray crystallography : Resolve crystal structures to verify regioselectivity of dicarboxylate substitutions and hydrogen-bonding networks .

- Mass spectrometry (ESI-MS) : Confirm molecular weights and fragmentation patterns of synthetic intermediates .

Advanced Research Questions

Q. What synthetic challenges arise in the regioselective modification of this compound, and how can they be addressed?

The dicarboxylate moiety introduces steric hindrance, complicating regioselective esterification or amidation. Strategies include:

- Protecting group chemistry : Use tert-butyl or benzyl esters to temporarily block one carboxylate group during derivatization .

- Microwave-assisted synthesis : Enhance reaction efficiency for sterically hindered intermediates .

- Chromatographic purification : Employ reverse-phase HPLC to isolate isomers, validated by - COSY and NOESY NMR .

Q. How should researchers address contradictory data in binding affinity studies for this compound?

Discrepancies in or values may arise from assay conditions (e.g., pH, ionic strength). Mitigation strategies:

- Standardize buffer systems : Use consistent Tris-HCl (pH 7.4) with 150 mM NaCl to mimic physiological conditions.

- Complementary techniques : Correlate enzymatic assays with isothermal titration calorimetry (ITC) for thermodynamic validation .

- Molecular dynamics simulations : Model protonation states of carboxylate groups under varying pH to explain affinity differences .

Q. What computational tools are suitable for predicting the metabolic stability of this compound derivatives?

- Docking studies (AutoDock Vina) : Screen derivatives against DHFR active sites, prioritizing compounds with ΔG < -8 kcal/mol .

- ADMET prediction (SwissADME) : Assess bioavailability, CYP450 interactions, and plasma protein binding.

- Quantum mechanical calculations (Gaussian) : Optimize geometries for carboxylate tautomers to predict reactivity toward hydrolytic enzymes .

Q. What rationale supports the combination of this compound with other antifolate agents in overcoming resistance?

Combination therapy targeting multiple folate pathway enzymes (e.g., thymidylate synthase, serine hydroxymethyltransferase) can reduce resistance risk. Experimental validation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.